molecular formula C9H12OS B3194596 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL CAS No. 85460-73-7

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL

Cat. No.: B3194596
CAS No.: 85460-73-7
M. Wt: 168.26 g/mol
InChI Key: YNTNDVQUUYCQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercapto-2,3,6-trimethylphenol is a phenolic compound characterized by a hydroxyl (-OH) group, a thiol (-SH) substituent at the para position, and methyl (-CH₃) groups at the 2, 3, and 6 positions of the benzene ring. The thiol group may contribute to metal chelation or radical scavenging, distinguishing it from non-sulfhydryl phenolic derivatives .

Properties

CAS No.

85460-73-7

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2,3,6-trimethyl-4-sulfanylphenol

InChI

InChI=1S/C9H12OS/c1-5-4-8(11)6(2)7(3)9(5)10/h4,10-11H,1-3H3

InChI Key

YNTNDVQUUYCQRA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C)C)S

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One effective method for synthesizing 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves the oxidation of 2,3,6-trimethylphenol. This process uses an aqueous solution of hydrogen peroxide (H2O2) as the oxidant and Lewis acidic trifloaluminate ionic liquids as catalysts . The reaction is typically carried out at 70°C for 2 hours, resulting in high selectivity and conversion rates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and green oxidation processes, as described above, are promising for scalable production .

Chemical Reactions Analysis

Types of Reactions

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of disulfides or sulfonic acids.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves its thiol and phenol groups. The thiol group can undergo redox reactions, acting as an antioxidant by neutralizing free radicals. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Methoxy-2,3,6-Trimethylphenol

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.220 g/mol
  • Substituents : Methoxy (-OCH₃) at position 4; methyl groups at 2, 3, and 4.
  • Key Differences :
    • The methoxy group increases electron density on the aromatic ring, enhancing stability but reducing reactivity compared to the thiol group in the target compound.
    • Applications: Likely used as a precursor in organic synthesis or as a stabilizer in polymers due to its antioxidative properties .

4-Bromo-2,3,6-Trimethylphenol

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight: 215.09 g/mol (monoisotopic mass)
  • Substituents : Bromine (-Br) at position 4; methyl groups at 2, 3, and 5.
  • Key Differences: Bromine’s electronegativity and bulky nature reduce solubility in polar solvents compared to the thiol group.

3,4,5-Trimethylphenol

  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • Substituents : Methyl groups at 3, 4, and 5 positions; lacks sulfur-based functional groups.
  • Key Differences :
    • Absence of a thiol or hydroxyl group at position 4 reduces antioxidant capacity.
    • Applications: Intermediate in resin production or dye synthesis .

4-Mercapto-2-Methylphenol

  • Molecular Formula : C₇H₈OS
  • Molecular Weight : 140.20 g/mol
  • Substituents : Thiol (-SH) at position 4; methyl group at position 2.
  • Key Differences: Fewer methyl groups (only at position 2) result in lower steric hindrance compared to 4-mercapto-2,3,6-trimethylphenol. Potential Use: Metal chelation or as a building block for organosulfur compounds .

Research Implications and Gaps

  • Thiol vs. Methoxy/Bromo Groups: The -SH group in this compound likely enhances radical scavenging compared to methoxy or bromo analogs, though experimental validation is needed.
  • Steric Effects : Additional methyl groups in the target compound may hinder intermolecular interactions but improve thermal stability.
  • Safety Profile: Unlike brominated derivatives, thiol-containing phenols may require evaluation for oxidative instability or odor issues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.